molecular formula C9H8ClFO B1627608 1-Chloro-1-(4-fluorophenyl)propan-2-one CAS No. 23211-68-9

1-Chloro-1-(4-fluorophenyl)propan-2-one

Cat. No. B1627608
CAS RN: 23211-68-9
M. Wt: 186.61 g/mol
InChI Key: VRBNVDPZTSCHLJ-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-fluorophenyl)propan-2-one is a chemical compound with the molecular formula C9H8ClFO . It is also known as 4’-Chloro-4-fluoropropiophenone .


Molecular Structure Analysis

The molecular weight of 1-Chloro-1-(4-fluorophenyl)propan-2-one is 186.61 g/mol . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, were carried out by Kohn–Sham43 analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-1-(4-fluorophenyl)propan-2-one are not fully available in the searched resources. The molecular weight is 186.61 g/mol .

Scientific Research Applications

Molecular Structure and Analysis

One study focused on the molecular structure, FT-IR, first-order hyperpolarizability, NBO analysis, HOMO and LUMO, MEP analysis of a related compound, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one. The study utilized HF and density functional methods for its analysis, revealing insights into the molecule's vibrational wavenumbers, geometrical parameters, stability, and electron density transfer characteristics (Najiya et al., 2014).

Synthesis and Reactivity

Another research application includes the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity, showcasing the compound's role as a chiral intermediate in the synthesis of antidepressant drugs (Choi et al., 2010).

Crystal Structures and Hirshfeld Surface Studies

The synthesis, crystal structures, and Hirshfeld surface studies of chalcone derivatives including 1-(4-Fluorophenyl)-3-[4-(propan-2-yl) phenyl] prop-2-en-1-one were explored, providing insights into the compound's intermolecular interactions and potential applications in designing new materials (Salian et al., 2018).

Anticancer Activity

Research on new analogs of SYA013 as sigma-2 ligands with anticancer activity highlighted the compound's potential in inhibiting several cancer cell lines, indicating its applicability in cancer research (Asong et al., 2019).

Photophysical Properties

The effect of solvent polarity on the photophysical properties of chalcone derivatives, including compounds similar to 1-Chloro-1-(4-fluorophenyl)propan-2-one, was studied, revealing its applications in understanding solvatochromic effects and designing novel photonic and electronic materials (Kumari et al., 2017).

properties

IUPAC Name

1-chloro-1-(4-fluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c1-6(12)9(10)7-2-4-8(11)5-3-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBNVDPZTSCHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593498
Record name 1-Chloro-1-(4-fluorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-1-(4-fluorophenyl)propan-2-one

CAS RN

23211-68-9
Record name 1-Chloro-1-(4-fluorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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